molecular formula C20H23NO B13549816 4-methyl-N-(naphthalen-2-yl)bicyclo[2.2.2]octane-1-carboxamide

4-methyl-N-(naphthalen-2-yl)bicyclo[2.2.2]octane-1-carboxamide

Cat. No.: B13549816
M. Wt: 293.4 g/mol
InChI Key: GCGXWFNJXDGTMU-UHFFFAOYSA-N
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Description

4-methyl-N-(naphthalen-2-yl)bicyclo[222]octane-1-carboxamide is an organic compound that features a bicyclic structure

Preparation Methods

The synthesis of 4-methyl-N-(naphthalen-2-yl)bicyclo[2.2.2]octane-1-carboxamide can be achieved through several routes. One common method involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This process utilizes an organic base to mediate the reaction, resulting in good to excellent yields with high enantioselectivity . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the operational simplicity and efficiency required for mass production.

Chemical Reactions Analysis

4-methyl-N-(naphthalen-2-yl)bicyclo[2.2.2]octane-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

This compound has several scientific research applications In chemistry, it serves as a building block for synthesizing more complex molecules In biology, it can be used to study the interactions between small molecules and biological targetsAdditionally, its use in industry includes the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of 4-methyl-N-(naphthalen-2-yl)bicyclo[2.2.2]octane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

4-methyl-N-(naphthalen-2-yl)bicyclo[2.2.2]octane-1-carboxamide can be compared with other bicyclic compounds such as bicyclo[2.2.2]octane and bicyclo[2.2.1]heptane. While these compounds share a similar bicyclic framework, the presence of the naphthyl group and the carboxamide functionality in this compound makes it unique.

Properties

Molecular Formula

C20H23NO

Molecular Weight

293.4 g/mol

IUPAC Name

4-methyl-N-naphthalen-2-ylbicyclo[2.2.2]octane-1-carboxamide

InChI

InChI=1S/C20H23NO/c1-19-8-11-20(12-9-19,13-10-19)18(22)21-17-7-6-15-4-2-3-5-16(15)14-17/h2-7,14H,8-13H2,1H3,(H,21,22)

InChI Key

GCGXWFNJXDGTMU-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1)(CC2)C(=O)NC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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